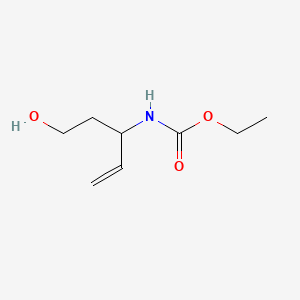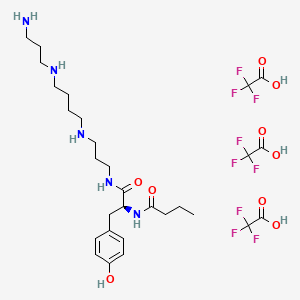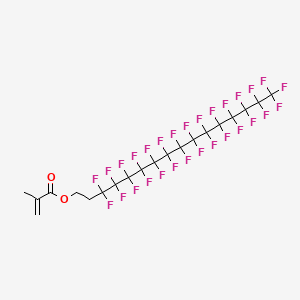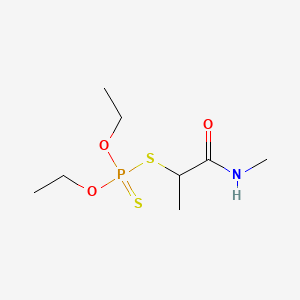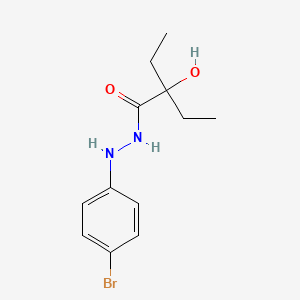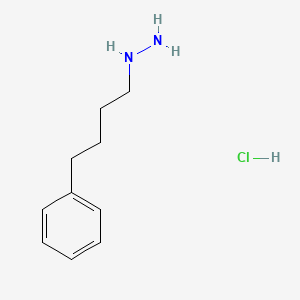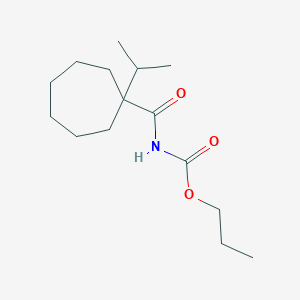
Einecs 261-956-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichlorophenyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C11H8Cl3NO3. It is known for its unique structure, which includes a trichlorophenyl group attached to a 5-oxo-L-prolinate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorophenyl 5-oxo-L-prolinate typically involves the reaction of 2,4,6-trichlorophenol with 5-oxo-L-proline in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of 2,4,6-Trichlorophenyl 5-oxo-L-prolinate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography is common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichlorophenyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichlorophenyl group to less chlorinated phenyl groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenyl derivatives .
Scientific Research Applications
2,4,6-Trichlorophenyl 5-oxo-L-prolinate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Trichlorophenyl 5-oxo-L-prolinate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The 5-oxo-L-prolinate moiety may also play a role in binding to biological molecules, affecting their function and activity.
Comparison with Similar Compounds
- 2,4,5-Trichlorophenyl 5-oxo-L-prolinate
- 2,4-Dichlorophenyl 5-oxo-L-prolinate
- 2,6-Dichlorophenyl 5-oxo-L-prolinate
Comparison: 2,4,6-Trichlorophenyl 5-oxo-L-prolinate is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. In comparison, compounds with fewer chlorine atoms may exhibit different reactivity patterns and biological effects.
Properties
CAS No. |
59850-84-9 |
|---|---|
Molecular Formula |
C11H8Cl3NO3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(2,4,6-trichlorophenyl) 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H8Cl3NO3/c12-5-3-6(13)10(7(14)4-5)18-11(17)8-1-2-9(16)15-8/h3-4,8H,1-2H2,(H,15,16) |
InChI Key |
AXAMGQGRJNJYQZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Canonical SMILES |
C1CC(=O)NC1C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
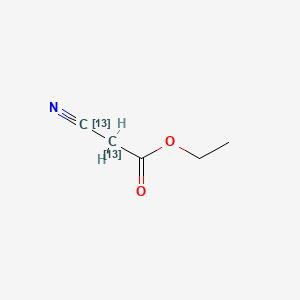

![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
